
2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione, also known as BMD, is a synthetic compound that belongs to the class of naphthoquinones. It has been extensively studied for its potential in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and future directions. In
Mecanismo De Acción
The mechanism of action of 2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione involves its ability to induce oxidative stress in cells. 2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione can generate reactive oxygen species (ROS) in cells, which can lead to DNA damage and cell death. 2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione can also inhibit the activity of enzymes that are involved in the production of ROS, thereby reducing oxidative stress in cells. The exact mechanism of action of 2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione is still being studied, and further research is needed to fully understand its effects on cells.
Biochemical and Physiological Effects:
2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione has been shown to have several biochemical and physiological effects on cells. It can induce apoptosis in cancer cells, reduce inflammation, and inhibit the activity of enzymes that are involved in the production of ROS. 2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Further research is needed to fully understand the biochemical and physiological effects of 2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione in lab experiments is its potential as a cancer therapy. 2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. 2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione is also relatively stable and can be easily synthesized in the lab. However, one of the major limitations of using 2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione in lab experiments is its potential toxicity. 2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione can generate ROS in cells, which can lead to DNA damage and cell death. Further research is needed to fully understand the toxicity of 2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione and its effects on cells.
Direcciones Futuras
There are several future directions for the study of 2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione. One of the most significant directions is its potential as a cancer therapy. Further research is needed to fully understand the mechanism of action of 2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione and its effects on cancer cells. 2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione could also be studied for its potential in treating other diseases, including Alzheimer's disease, Parkinson's disease, and inflammatory disorders. Additionally, the toxicity of 2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione needs to be fully understood, and further studies are needed to determine the optimal dosage for its use in lab experiments.
Métodos De Síntesis
2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-3-methylnaphthalene-1,4-dione with benzylthiol in the presence of a catalyst. The resulting intermediate is then subjected to further reactions, including oxidation and cyclization, to yield the final product, 2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione. The synthesis of 2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione has been extensively studied for its potential in various scientific research applications. One of the most significant applications of 2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione is its ability to inhibit the growth of cancer cells. Several studies have shown that 2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy. 2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione has also been studied for its potential in treating other diseases, including Alzheimer's disease, Parkinson's disease, and inflammatory disorders.
Propiedades
Número CAS |
2593-59-1 |
|---|---|
Nombre del producto |
2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione |
Fórmula molecular |
C18H14O2S |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H14O2S/c1-12-16(19)14-9-5-6-10-15(14)17(20)18(12)21-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Clave InChI |
DVPALWYMAIMQJF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SCC3=CC=CC=C3 |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SCC3=CC=CC=C3 |
Otros números CAS |
2593-59-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



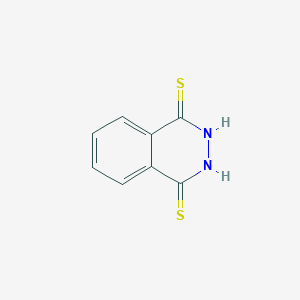

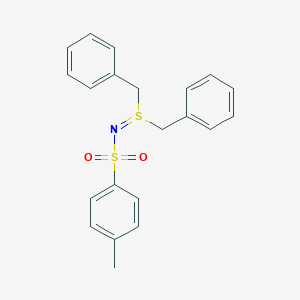
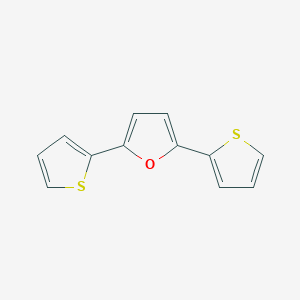
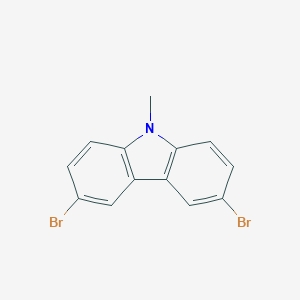
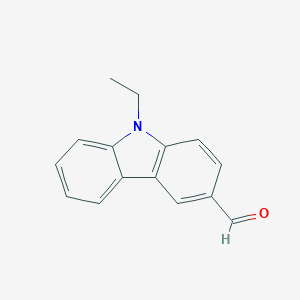
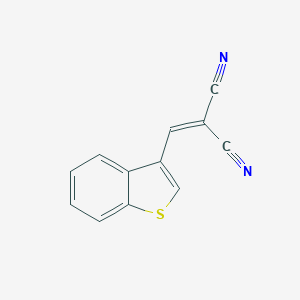
![5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one](/img/structure/B189202.png)
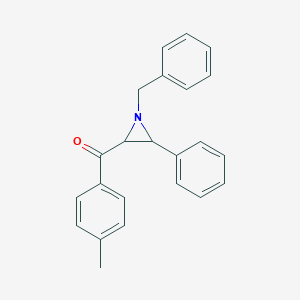
![2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B189205.png)
![9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide](/img/structure/B189206.png)

![7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B189208.png)
![4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B189209.png)